Koeniginequinone A
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Overview
Description
Koeniginequinone A is an organic compound belonging to the class of carbazoles. Carbazoles are characterized by a three-ring system containing a pyrrole ring fused on either side to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Koeniginequinone A can be achieved through a domino ‘in-water, on-water’ process. This method involves the use of on-water chemistry, which is a recently developed technique that allows for the efficient generation of carbazolo-1,4-quinone natural products . The process typically involves a Claisen rearrangement catalyzed by water, which facilitates the rapid and efficient synthesis of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of on-water chemistry suggests that this method could be scaled up for industrial applications. The efficiency and simplicity of the on-water process make it a promising candidate for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Koeniginequinone A undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as methoxy and methyl groups, as well as the carbazole core structure.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include molecular iodine, periodic acid, and various catalysts. For example, the synthesis of carbazole-1,4-quinones from the Fischer-Borsche ring involves the use of a catalytic amount of molecular iodine and periodic acid .
Major Products Formed
The major products formed from the reactions of this compound include various carbazolequinones and their derivatives. These products are of significant interest due to their potential biological and pharmaceutical activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Koeniginequinone A involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that carbazolequinones can exert their effects through various pathways, including the inhibition of enzymes and the induction of apoptosis in cancer cells . The presence of functional groups such as methoxy and methyl groups may play a role in its biological activity.
Comparison with Similar Compounds
Koeniginequinone A is part of a broader class of carbazolequinones, which includes compounds such as murrayaquinones B, C, D, and E, and pyrayaquinones B and C . These compounds share a similar core structure but differ in the functional groups attached to the carbazole ring. The uniqueness of this compound lies in its specific functional groups and the efficiency of its synthesis using on-water chemistry.
List of Similar Compounds
- Murrayaquinone B
- Murrayaquinone C
- Murrayaquinone D
- Murrayaquinone E
- Pyrayaquinone B
- Pyrayaquinone C
Conclusion
This compound is a fascinating compound with significant potential in various scientific and industrial applications. Its efficient synthesis, diverse chemical reactions, and promising biological activities make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.
Properties
CAS No. |
110519-58-9 |
---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
7-methoxy-3-methyl-9H-carbazole-1,4-dione |
InChI |
InChI=1S/C14H11NO3/c1-7-5-11(16)13-12(14(7)17)9-4-3-8(18-2)6-10(9)15-13/h3-6,15H,1-2H3 |
InChI Key |
FBXPHUZRLGTRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C3=C(N2)C=C(C=C3)OC |
melting_point |
240 °C |
physical_description |
Solid |
Origin of Product |
United States |
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